4-[(Hydrazinecarbonyl)amino]benzoic acid
Overview
Description
Scientific Research Applications
Synthesis and Chemical Applications
- Derivatives Synthesis: 4-[(Hydrazinecarbonyl)amino]benzoic acid serves as a precursor in synthesizing various chemically active compounds. For example, it has been involved in the synthesis of 2-(4'-diethylsulfonamide phenyl)-4-substituted aminomethyl-1,3,4-oxadiazolin-5-thiones, which were then evaluated for their biological activity (Havaldar & Khatri, 2006).
- Microwave-Assisted Synthesis: The compound has been utilized in microwave-assisted synthesis processes, such as the preparation of 4-amino-5-substituted aryl-3-mercapto-(4H)-1,2,4-triazoles, showcasing its adaptability in modern synthetic methods (Lakshman & Gupta, 2009).
- Antioxidant Derivatives: Derivatives of this compound have been synthesized and evaluated for their antioxidant abilities, highlighting the compound's potential in creating therapeutically relevant molecules (Hussain, 2016).
Biological and Material Science Applications
- Antimicrobial Activity: Some derivatives of this compound have been studied for their antimicrobial properties, contributing to the development of new antimicrobial agents (Abd El-Meguid, 2014).
- Corrosion Inhibition: Compounds derived from this compound have been evaluated as corrosion inhibitors for metals, demonstrating the compound's utility in industrial applications (Ahamad, Prasad, & Quraishi, 2010).
- Environmental Monitoring: Derivatives of this compound have been used in developing sensors for detecting harmful substances in the environment, indicating its role in environmental safety and monitoring (Adeosun, Asiri, & Marwani, 2020).
Safety and Hazards
The safety data sheet for a related compound, 4-Aminobenzoic acid, indicates that it may form combustible dust concentrations in air and is harmful to aquatic life with long-lasting effects . It is recommended to avoid release to the environment and to dispose of the contents/container to an approved waste disposal plant .
Properties
IUPAC Name |
4-(hydrazinecarbonylamino)benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O3/c9-11-8(14)10-6-3-1-5(2-4-6)7(12)13/h1-4H,9H2,(H,12,13)(H2,10,11,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZSULKMQGLJLFY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NC(=O)NN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50632234 | |
Record name | 4-[(Hydrazinecarbonyl)amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50632234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73469-95-1 | |
Record name | 4-[(Hydrazinecarbonyl)amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50632234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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